3-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide
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Overview
Description
3-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a pyrimidin-2-ylsulfamoyl group, and a phenylpropanamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidin-2-ylsulfamoyl Intermediate: This step involves the reaction of pyrimidine with sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenylpropanamide: The intermediate is then coupled with phenylpropanamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Cyclopentyl Group Introduction: Finally, the cyclopentyl group is introduced through a substitution reaction using cyclopentyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopentyl bromide with a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
3-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its anti-tubercular activity.
2-(pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrotic activities.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for their anti-tubercular activity.
Uniqueness
3-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyclopentyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds.
Properties
Molecular Formula |
C18H22N4O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C18H22N4O3S/c23-17(11-6-14-4-1-2-5-14)21-15-7-9-16(10-8-15)26(24,25)22-18-19-12-3-13-20-18/h3,7-10,12-14H,1-2,4-6,11H2,(H,21,23)(H,19,20,22) |
InChI Key |
QRBODFDMANNWFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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